molecular formula C17H18F2N2O4 B4673802 N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea

Cat. No. B4673802
M. Wt: 352.33 g/mol
InChI Key: RQVCQFIHOYZPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea, also known as Diflumetorim, is a chemical compound that has been extensively studied for its potential use in the field of agriculture. It is a fungicide that is used to control a range of plant diseases caused by fungi. The compound has been found to have a high level of efficacy against various fungal pathogens, making it a promising candidate for use in crop protection.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea involves inhibition of the enzyme succinate dehydrogenase in the fungal cells. This enzyme is involved in the respiratory chain of the fungal cells, and its inhibition leads to disruption of the energy production process, ultimately leading to cell death. The compound has been found to be highly specific to fungal cells and does not affect the growth of plant cells.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea does not have any significant biochemical or physiological effects on plants. The compound does not affect the growth or development of the plants and does not accumulate in the plant tissues. It has also been found to have low toxicity to non-target organisms, including mammals and birds.

Advantages and Limitations for Lab Experiments

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea has several advantages for use in laboratory experiments. It has a high level of efficacy against fungal pathogens, making it a useful tool for studying the mechanisms of fungal infections. The compound is also easy to synthesize and purify, making it readily available for use in experiments. However, the compound has some limitations, including its high cost and limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea. One area of research is to investigate the potential use of the compound in combination with other fungicides to increase its efficacy. Another direction is to study the effects of the compound on different types of fungi and to explore its potential use in controlling new and emerging fungal pathogens. Additionally, there is a need for further research on the environmental impact of the compound and its potential effects on non-target organisms.

Scientific Research Applications

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential use as a fungicide in agriculture. It has been found to be effective against a wide range of fungal pathogens that cause diseases in crops, including powdery mildew, rust, and leaf spot. The compound has been tested on various crops, including grapes, tomatoes, and wheat, and has shown promising results in controlling fungal infections.

properties

IUPAC Name

1-[2-(difluoromethoxy)-4-methylphenyl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O4/c1-10-4-6-12(14(8-10)25-16(18)19)21-17(22)20-11-5-7-13(23-2)15(9-11)24-3/h4-9,16H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVCQFIHOYZPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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